Ethyl 3-amino-2-(2,5-dioxo-3-pyrrolidinyl)-2-butenoate
Description
Properties
CAS No. |
31926-73-5 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl (E)-3-amino-2-(2,5-dioxopyrrolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O4/c1-3-16-10(15)8(5(2)11)6-4-7(13)12-9(6)14/h6H,3-4,11H2,1-2H3,(H,12,13,14)/b8-5+ |
InChI Key |
QRIKHIZFBIVKFV-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/N)/C1CC(=O)NC1=O |
Canonical SMILES |
CCOC(=O)C(=C(C)N)C1CC(=O)NC1=O |
Origin of Product |
United States |
Biological Activity
Ethyl 3-amino-2-(2,5-dioxo-3-pyrrolidinyl)-2-butenoate, a compound with significant potential in pharmacological applications, has been studied for its biological activities, including antibacterial, anthelmintic, and cytotoxic effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 226.229 g/mol. Its structure features a pyrrolidine ring with dioxo substituents, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. A notable study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Escherichia coli | 0.083 |
| Staphylococcus aureus | 0.073 |
| Klebsiella pneumoniae | 0.109 |
| Enterobacter sakazakii | 0.125 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against multidrug-resistant (MDR) strains, which is a significant concern in contemporary medicine .
Anthelmintic Activity
The anthelmintic effects of the compound were also investigated. The study compared its efficacy with that of albendazole, a standard anthelmintic drug:
| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| Compound 1 | 20 | 4.66 ± 1.52 | 11.33 ± 1.52 |
| Compound 2 | 20 | 8.66 ± 2.30 | 21.66 ± 2.30 |
| Albendazole | 20 | 7.67 ± 0.57 | 29.33 ± 1.54 |
The results suggest that while ethyl derivatives exhibit significant anthelmintic activity, they require further optimization to surpass the efficacy of established treatments like albendazole .
Cytotoxic Activity
The cytotoxic potential of this compound was assessed against various human cancer cell lines. The compound demonstrated varying levels of cytotoxicity:
| Cell Line | LC50 (µg/ml) |
|---|---|
| A549 (Lung Cancer) | 280 |
| HeLa (Cervical Cancer) | 765 |
These findings indicate that while the compound has a lower cytotoxicity compared to etoposide (LC50 = 9.8 µg/ml), it still shows promise as a potential anticancer agent .
Case Studies and Research Findings
- Antimicrobial Resistance : A study highlighted the urgent need for new antimicrobial agents due to rising MDR pathogens. Ethyl derivatives showed effective inhibition against resistant strains, indicating their potential role in addressing this global health challenge .
- Comparative Efficacy : In head-to-head comparisons with standard drugs like albendazole and etoposide, ethyl derivatives exhibited promising results but highlighted the need for further structural modifications to enhance their potency and selectivity against target pathogens .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial potential of ethyl 3-amino-2-(2,5-dioxo-3-pyrrolidinyl)-2-butenoate and its derivatives. A notable study evaluated various derivatives for their effectiveness against multiple bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.073 mg/ml against these pathogens, showcasing their potential as novel antibacterial agents in the face of increasing multidrug resistance .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus | MIC (mg/ml) against K. pneumoniae |
|---|---|---|---|
| Compound 1 | 0.125 | 0.083 | 0.109 |
| Compound 2 | 0.073 | Not reported | Not reported |
| Compound 3 | Not reported | Not reported | Not reported |
Anthelmintic Applications
The compound also demonstrates promising anthelmintic properties. In a study assessing its efficacy against parasitic worms, various concentrations were tested on Pheretima posthuma and Ascaridia galli. The results showed significant paralysis and death times compared to standard treatments, indicating its potential use in treating helminth infections .
Table 2: Anthelmintic Activity of this compound Derivatives
| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| Compound 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |
| Compound 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |
| Albendazole (standard) | 5 | 12.66 ± 1.52 | 49.67 ± 1.52 |
Cytotoxic Applications
In addition to its antibacterial and anthelmintic properties, this compound has shown cytotoxic effects in cancer cell lines. A comparative study revealed that some derivatives had lower lethal concentrations (LC50) than etoposide, a commonly used chemotherapeutic agent, suggesting their potential as anticancer drugs .
Table 3: Cytotoxicity of this compound Derivatives
| Compound | LC50 (µg/ml) |
|---|---|
| Compound A | 280 |
| Compound B | 765 |
| Etoposide (standard) | 9.8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Influence
The compound shares structural motifs with several classes of esters and heterocyclic derivatives:
- Ethyl Crotonate (Ethyl (E)-2-Butenoate): Lacks the amino and pyrrolidinyl-dioxo groups but serves as a benchmark for volatility and stability in ester chemistry. Ethyl crotonate is highly volatile and is removed during early washings in industrial processes, unlike the target compound, which likely persists due to increased molecular weight and hydrogen-bonding capacity from its amino and dioxopyrrolidine groups .
- Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate: Features an α,β-unsaturated ester with arylamino and benzoyl groups. This compound undergoes cyclization under acidic conditions to form oxazoloquinolines, suggesting that the target compound may similarly participate in cycloaddition or heterocycle-forming reactions .
- Its volatility decreases gradually during sequential washings, whereas the target compound’s polar functional groups may reduce volatility further, enhancing retention in non-polar matrices .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight | Key Functional Groups | Volatility (Relative) | Stability in Acidic Conditions |
|---|---|---|---|---|
| Ethyl 3-Amino-2-(2,5-Dioxo-3-Pyrrolidinyl)-2-Butenoate | ~242.25 g/mol | Amino, α,β-unsaturated ester, dioxopyrrolidine | Low | Moderate (prone to cyclization) |
| Ethyl Crotonate | 114.14 g/mol | α,β-unsaturated ester | High | High |
| Ethyl 3-Methylbutanoate | 130.18 g/mol | Branched alkyl ester | Moderate | High |
| Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate | ~324.35 g/mol | Arylamino, benzamide, α,β-unsaturated ester | Low | Low (forms oxazoloquinolines) |
Data inferred from volatility trends in cashew juice processing and cyclization reactivity in heterocyclic synthesis .
Preparation Methods
Esterification and Amination via Catalyzed Reactions
One common approach is to start from ethyl acrylate or related esters and introduce the amino group through catalytic hydroamination or nucleophilic substitution reactions. For example, trifluoromethanesulfonic acid (triflic acid) has been reported as an efficient catalyst for hydroamination reactions involving amino precursors and ethyl acrylate derivatives. This method allows for:
- Use of cheap and readily available raw materials.
- Catalytic reaction under nitrogen atmosphere to prevent oxidation.
- Reaction temperatures controlled between 120–160 °C.
- Reaction times of 16–20 hours to ensure completion.
- Subsequent purification by washing with organic solvents and recrystallization to obtain high-purity product (up to 99% purity by HPLC).
This method is advantageous due to its simplicity, relatively short reaction time, and high yield (up to 85%).
Controlled Esterification Using Diketene and Alcohols
Another synthetic route involves the esterification of diketene with appropriate alcohols (e.g., cinnamyl alcohol) to form acetoacetic acid esters, which can be further transformed into amino-substituted butenoates. Key features of this method include:
- Dropwise addition of diketene to alcohol at controlled temperatures (30–60 °C) to minimize side reactions and impurities.
- Use of triethylamine as a base catalyst.
- Post-reaction distillation under vacuum to remove low-boiling impurities.
- Reaction times around 10.5 hours with temperature control during and after addition.
- High product yield and suitability for scale-up production.
Although this method is described for cinnamyl esters, the principles can be adapted for ethyl esters with appropriate modifications.
Detailed Reaction Conditions and Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Raw materials | Ethyl acrylate, amino precursor (e.g., 2-aminopyridine analogs) | Readily available, inexpensive |
| Catalyst | Trifluoromethanesulfonic acid (5–10 mol% relative to ester) | Strong acid catalyst, promotes hydroamination |
| Solvent | Anhydrous ethanol | Provides suitable medium for reaction |
| Atmosphere | Nitrogen protection | Prevents oxidation and side reactions |
| Temperature | 120–160 °C | Oil bath heating for controlled reflux |
| Reaction time | 16–20 hours | Ensures complete conversion |
| Work-up | Washing with organic solvents (petroleum ether, ethyl acetate, methylene chloride) | Removes impurities, facilitates crystallization |
| Purification | Recrystallization | Yields white lamellar crystals with high purity (up to 99% by HPLC) |
| Yield | Up to 85% | High yield compared to prior art methods |
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The catalytic hydroamination method using triflic acid is noted for its environmental friendliness and operational safety, with a relatively short synthesis time and high productivity.
- Controlling the temperature during diketene addition is critical to avoid violent reactions and impurity formation, which is essential for safe and efficient scale-up.
- The amino-substituted butenoate derivatives, including Ethyl 3-amino-2-(2,5-dioxo-3-pyrrolidinyl)-2-butenoate, have been studied for their biological activities, indicating the importance of obtaining high-purity compounds for pharmaceutical applications.
- The choice of solvents and washing steps significantly impacts the purity and crystallinity of the final product, with petroleum ether and ethyl acetate mixtures commonly used for recrystallization.
Q & A
What synthetic routes are recommended for Ethyl 3-amino-2-(2,5-dioxo-3-pyrrolidinyl)-2-butenoate, and what parameters critically influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core followed by esterification. Key steps include:
- Esterification: Use of ethanol under acid catalysis (e.g., H₂SO₄) to introduce the ethyl ester group, with temperature control (60–80°C) to avoid side reactions.
- Amine functionalization: Protection/deprotection strategies (e.g., Boc groups) to preserve the 3-amino group during synthesis .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
Critical parameters: Reaction pH, solvent polarity, and steric effects from the pyrrolidinyl group may hinder cyclization or esterification efficiency. Optimize catalyst concentration and reaction time to mitigate decomposition .
How can structural elucidation be performed for this compound, and what crystallographic challenges might arise?
Level: Basic
Methodological Answer:
- X-ray crystallography: Single-crystal diffraction (298 K, Mo-Kα radiation) resolves the 3D structure. Challenges include disorder in the pyrrolidinyl or ester groups, requiring iterative refinement and restraints on thermal parameters .
- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., NH₂ at δ 6.2–6.8 ppm). IR confirms carbonyl stretches (1670–1750 cm⁻¹).
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺: ~283.1).
What strategies resolve contradictory bioactivity data across assays for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Strategies include:
- Dose-response validation: Test a wider concentration range (nM to mM) to identify non-linear effects.
- Controls: Use reference compounds (e.g., albendazole for anthelmintic assays) to benchmark activity .
- Mechanistic studies: Pair bioassays with computational docking (e.g., AutoDock Vina) to confirm target binding. For example, if cytotoxicity contradicts antimicrobial activity, assess selectivity via cell viability assays (MTT) against human cell lines .
How to design computational docking studies to probe its mechanism of action?
Level: Advanced
Methodological Answer:
- Target selection: Prioritize proteins with structural homology to known pyrrolidinone-binding enzymes (e.g., kinases, proteases).
- Ligand preparation: Optimize the compound’s 3D structure (Avogadro, Gaussian) and assign charges (AM1-BCC).
- Docking protocol: Use flexible docking (Glide SP/XP) to account for pyrrolidinyl ring flexibility. Validate with RMSD <2.0 Å between docked and crystallographic poses.
- Free energy calculations : MM-GBSA to rank binding affinities. Cross-validate with MD simulations (NAMD/GROMACS) to assess stability .
What analytical techniques assess its stability under varying storage conditions?
Level: Advanced
Methodological Answer:
- Accelerated stability testing: Incubate samples at 25°C/60% RH and 40°C/75% RH. Monitor degradation via:
- HPLC-DAD : Track ester hydrolysis (retention time shifts) or pyrrolidinone ring oxidation.
- GC-MS : Detect volatile degradation products (e.g., ethyl esters, amines) .
- Kinetic modeling : Fit data to zero/first-order models to predict shelf life.
What considerations are critical for scaling up synthesis from lab to pilot scale?
Level: Basic
Methodological Answer:
- Reactor design : Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like esterification.
- Safety : Implement inert atmospheres (N₂) to prevent oxidation of the amine group.
- Purification : Replace column chromatography with solvent extraction or crystallization (scalable, cost-effective) .
How to establish structure-activity relationships (SAR) for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Analog synthesis : Modify the pyrrolidinyl substituents (e.g., alkyl vs. aryl) or ester group (e.g., methyl vs. ethyl).
- Bioassay panels : Test analogs in parallel for cytotoxicity (HeLa cells), antimicrobial activity (MIC assays), and enzyme inhibition (e.g., β-tubulin).
- QSAR modeling : Use descriptors (logP, polar surface area) in software like MOE to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
